(3S)-4-oxooxolane-3-carbonitrile
Description
(3S)-4-Oxooxolane-3-carbonitrile (CAS: 856945-68-1) is a chiral cyclic ketone nitrile with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol . Its structure comprises a tetrahydrofuran (oxolane) ring substituted with a ketone group at position 4 and a nitrile group at position 3, with stereochemical specificity at the 3S configuration.
Properties
IUPAC Name |
(3S)-4-oxooxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDUDNWEFKOHH-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties and Specifications:
The compound is typically procured in gram-scale quantities, with purity requirements exceeding 97% for research and industrial applications .
Comparison with Structurally Similar Compounds
However, key distinctions can be inferred from its molecular features and reactivity:
A. Functional Group Comparison
4-Oxooxolane Derivatives :
- (3R)-4-Oxooxolane-3-carbonitrile : The enantiomeric form (3R) would exhibit identical physical properties (e.g., molecular weight, solubility) but divergent stereochemical behavior in chiral environments, impacting biological activity or catalytic applications.
- 4-Oxooxolane-3-carboxylic Acid : Replacing the nitrile (-CN) with a carboxylic acid (-COOH) group increases polarity and hydrogen-bonding capacity, altering solubility and reactivity in acidic/basic conditions.
Tetrahydrofuran Nitriles: 3-Cyanotetrahydrofuran (unsubstituted): The absence of the 4-oxo group reduces electrophilicity at the ring, limiting its utility in reactions requiring ketone activation (e.g., nucleophilic additions).
B. Stereochemical and Reactivity Differences
The (3S) configuration confers stereoselectivity in asymmetric synthesis. For example, in pharmaceutical applications, this enantiomer may exhibit higher binding affinity to target receptors compared to its (3R) counterpart or racemic mixtures.
C. Market and Availability
- (3S)-4-Oxooxolane-3-carbonitrile is less commonly listed than achiral analogs, with only 14 verified suppliers offering it in 2025 .
- Pricing data is scarce, but its chiral specificity likely places it at a premium compared to non-stereospecific derivatives (e.g., racemic 4-oxooxolane-3-carbonitrile).
Research and Industrial Relevance
The compound’s nitrile and ketone functionalities make it a versatile precursor for:
- Pharmaceuticals : Synthesis of β-lactam antibiotics or kinase inhibitors.
- Agrochemicals : Building block for herbicides requiring stereochemical precision.
- Material Science : Crosslinking agent in polymer chemistry.
Limitations of Available Data
The provided evidence lacks explicit comparative studies (e.g., spectroscopic data, reaction yields, or biological activity comparisons). Further research should explore:
- Thermodynamic Stability : Comparison with 3R enantiomer under varying conditions.
- Catalytic Applications : Efficiency in asymmetric catalysis vs. similar nitriles.
- Toxicity Profiles : Contrast with structurally related compounds (e.g., tetrahydrofuran-3-carbonitrile).
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